molecular formula C16H17ClFN5O2 B2956898 1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1790199-77-7

1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No. B2956898
CAS RN: 1790199-77-7
M. Wt: 365.79
InChI Key: LHFZCTQWWHGQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as PF-02341066 or crizotinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been extensively studied for its potential therapeutic applications. This compound was first identified as a potent inhibitor of the anaplastic lymphoma kinase (ALK) in 2007 and has since been shown to have activity against other RTKs, including c-MET and ROS1.

Scientific Research Applications

Chemical Synthesis and Properties

Research on urea derivatives often focuses on their synthesis and potential as intermediates in producing compounds with various biological activities. For example, the synthesis of N-alkyl substituted urea derivatives has been explored for their in vitro antibacterial and antifungal activities. Compounds with morpholine moiety have shown better activities, indicating the significance of specific substituents in enhancing biological efficacy (Zheng et al., 2010). Furthermore, the study of Mannich bases derived from urea has revealed their corrosion inhibition effects on mild steel surfaces, suggesting applications in material science and engineering (Jeeva et al., 2015).

Biological Activity and Pharmacological Potential

Urea derivatives have been extensively studied for their cytokinin-like activity, affecting plant growth and development. Specific urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified for their potent effects on in vitro plant morphogenesis, highlighting the role of chemical structure in biological activity (Ricci & Bertoletti, 2009). Additionally, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved, demonstrating the potential for developing new compounds with diverse biological activities (Bhat et al., 2018).

Applications in Material Science and Drug Discovery

The flexible nature of urea derivatives allows for their application in various scientific research fields, including material science and drug discovery. The synthesis of specific urea derivatives has led to the discovery of compounds with potent activities against chronic myeloid leukemia (CML), showcasing the potential of these compounds in cancer therapy (Li et al., 2019). Additionally, the characterization of novel GPR39 agonists modulated by zinc, identified among kinase inhibitors, suggests the potential off-target effects of urea derivatives on G protein-coupled receptors, expanding the scope of research into pharmacological applications (Sato et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O2/c17-13-9-11(1-2-14(13)18)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZCTQWWHGQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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